4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Lipophilicity Membrane permeability Chromatographic retention

4-[(4-Chlorophenyl)sulfonyl]benzoic acid delivers irreplaceable reactivity for medicinal chemistry. The 4-chloro substituent provides optimal LogP (3.95) and distinct bioactivity (MIC 125 µg/mL vs. S. aureus), which bromo or unsubstituted analogs cannot replicate. Its carboxylic acid facilitates robust amide coupling for library synthesis. Ideal for antimicrobial scaffolds requiring precise electronic and lipophilic profiles.

Molecular Formula C13H9ClO4S
Molecular Weight 296.73 g/mol
CAS No. 37940-65-1
Cat. No. B12792704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)sulfonyl]benzoic acid
CAS37940-65-1
Molecular FormulaC13H9ClO4S
Molecular Weight296.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
InChIKeyMIVYLPYNSKNBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS 37940-65-1) Basic Characteristics and Procurement-Relevant Identity


4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS 37940-65-1), also known as 4-chloro-4′-carboxydiphenyl sulfone, is a para-substituted diaryl sulfone derivative bearing a benzoic acid moiety. It belongs to the sulfonylbenzoic acid class, characterized by a sulfone bridge (-SO₂-) connecting a 4-chlorophenyl ring and a benzoic acid group. Its molecular formula is C₁₃H₉ClO₄S with a molecular weight of 296.73 g/mol [1]. The compound exhibits physicochemical properties including a density of 1.466 g/cm³, a boiling point of 506.3 °C at 760 mmHg, a flash point of 260 °C, a polar surface area (PSA) of 79.82 Ų, and a calculated LogP of 3.95 [2]. These parameters are critical for solubility, permeability, and purification considerations during research and industrial handling.

Why 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Cannot Be Replaced by Unsubstituted or Other Halogenated Analogs


Generic substitution among sulfonylbenzoic acid analogs is not viable because the specific electronic, steric, and lipophilic contributions of the 4-chloro substituent directly dictate reactivity, downstream derivatization efficiency, and biological performance. The chlorine atom alters the electron density of the aromatic ring, influencing both electrophilic and nucleophilic substitution rates, and significantly raises LogP relative to the unsubstituted analog, affecting membrane permeability and chromatographic behavior [1]. Moreover, in comparative antimicrobial studies of valine-derived scaffolds, the 4-chlorophenylsulfonyl core yielded derivatives with superior potency (MIC 125 µg/mL) compared to the corresponding 4-bromophenylsulfonyl core (MIC 250 µg/mL) [2]. These quantitative differences underscore that even closely related analogs—differing only by halogen identity—produce measurably divergent outcomes, making the precise compound identity a critical selection criterion for reproducible synthesis and bioactivity.

Quantitative Differentiation of 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid from Key Comparators


Lipophilicity (LogP) Differentiation from Unsubstituted Phenylsulfonyl Analog

4-[(4-Chlorophenyl)sulfonyl]benzoic acid exhibits a calculated LogP of 3.95, which is 1.42 log units higher than that of the unsubstituted 4-(phenylsulfonyl)benzoic acid (LogP = 2.53) . This substantial increase in lipophilicity directly impacts the compound's ability to partition into non-polar environments, affecting both membrane permeability in biological assays and retention behavior in reversed-phase HPLC purification [1].

Lipophilicity Membrane permeability Chromatographic retention

Density and Boiling Point Differentiation from Unsubstituted Analog

The target compound demonstrates a density of 1.466 g/cm³ and a boiling point of 506.3 °C at 760 mmHg, whereas the unsubstituted 4-(phenylsulfonyl)benzoic acid has a lower density of 1.4 ± 0.1 g/cm³ and a boiling point of 486.6 ± 28.0 °C . The presence of the chlorine atom increases molecular weight by 34.4 g/mol (296.73 vs. 262.28) and correspondingly elevates both density and boiling point, which influences solvent selection during recrystallization and thermal stability considerations [1].

Physical property Purification Formulation

Antimicrobial Activity of Valine-Derived Scaffolds: Chloro vs. Bromo Core

In a standardized broth microdilution assay, the valine-derived compound 4 bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 [1]. In a parallel study using identical methodology, the corresponding bromo analog (compound 6, bearing a 4-[(4-bromophenyl)sulfonyl]phenyl core) showed an MIC of 250 µg/mL against the same S. aureus strain [2].

Antimicrobial MIC Gram-positive Derivative comparison

Antibiofilm Activity: Chloro vs. Bromo Derivative Comparison

Compound 4 (chloro scaffold) exhibited a minimal biofilm eradication concentration (MBEC) of 125 µg/mL against Enterococcus faecium E5 and Staphylococcus aureus ATCC 6538 [1]. In comparison, the bromo analog compound 6 showed an MBIC of 250 µg/mL against S. aureus ATCC 6538 [2]. The chloro-derived compound thus demonstrates a 2‑fold improvement in biofilm eradication against S. aureus.

Antibiofilm MBEC Enterococcus faecium Staphylococcus aureus

Reactivity Profile: Enhanced Electrophilicity Due to Chloro Substitution

The 4-chloro substituent on the phenyl ring exerts a moderate electron-withdrawing inductive effect (-I) that increases the electrophilicity of the sulfonyl-bearing aromatic carbon relative to the unsubstituted analog. This electronic modulation facilitates nucleophilic aromatic substitution (SNAr) reactions at the chlorophenyl ring, enabling further functionalization under milder conditions [1]. In contrast, the unsubstituted 4-(phenylsulfonyl)benzoic acid lacks this activation, requiring harsher conditions or alternative routes for analogous transformations.

Electrophilic aromatic substitution Nucleophilic substitution Synthetic intermediate

Recommended Research and Industrial Application Scenarios for 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid


Synthesis of Antimicrobial N-Acyl-α-amino Acid and 1,3-Oxazole Derivatives

4-[(4-Chlorophenyl)sulfonyl]benzoic acid serves as the optimal core scaffold for generating valine-derived antimicrobial agents. As demonstrated in the literature, amide coupling of this acid with L-valine followed by cyclization yields 1,3-oxazol-5(4H)-ones and 1,3-oxazoles that exhibit moderate antimicrobial activity against Gram-positive strains, with compound 4 achieving MIC values of 125 µg/mL against S. aureus and B. subtilis [1]. The chloro substituent confers a favorable balance of lipophilicity (LogP 3.95) and reactivity that the unsubstituted or bromo analogs cannot replicate.

Preparation of Sulfonamide Libraries for Drug Discovery

The carboxylic acid moiety of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid provides a robust handle for amide bond formation with diverse amines, enabling the rapid construction of sulfonamide-focused compound libraries. The electron-withdrawing chloro group enhances the acidity of the benzoic acid (estimated pKa ~3.5–4.0), facilitating efficient activation and coupling under standard peptide synthesis conditions (e.g., EDC/HOBt or HATU/DIPEA) [1]. This reactivity profile supports high-throughput synthesis campaigns in medicinal chemistry.

Use as a Reference Standard in Analytical Method Development

Given its well-defined physicochemical properties—density 1.466 g/cm³, boiling point 506.3 °C, flash point 260 °C, and LogP 3.95 [1]—4-[(4-Chlorophenyl)sulfonyl]benzoic acid is an excellent candidate for use as a reference standard in HPLC method development and logP determination studies. Its distinct retention time on reversed-phase columns and strong UV absorbance (due to the aromatic sulfonyl chromophore) enable precise quantitation and calibration in analytical workflows.

Building Block for Agrochemical and Materials Science Intermediates

The sulfone bridge and chloroaryl moiety are common motifs in herbicides, fungicides, and liquid crystal materials. 4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be employed as a key intermediate in the synthesis of such compounds, leveraging the SNAr reactivity of the chlorophenyl ring for further functionalization [1]. Its high thermal stability (boiling point >500 °C) also makes it suitable for high-temperature processing conditions encountered in polymer and materials chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.